Thiomorpholine-4-carboximidamide Hydroiodide

Catalog No.
S2976236
CAS No.
219618-33-4
M.F
C5H12IN3S
M. Wt
273.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiomorpholine-4-carboximidamide Hydroiodide

CAS Number

219618-33-4

Product Name

Thiomorpholine-4-carboximidamide Hydroiodide

IUPAC Name

thiomorpholine-4-carboximidamide;hydroiodide

Molecular Formula

C5H12IN3S

Molecular Weight

273.14

InChI

InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H

InChI Key

DARVSRPLQYIROQ-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=N)N.I

solubility

not available

Thiomorpholine-4-carboximidamide hydroiodide (CAS 219618-33-4) is a highly crystalline, sulfur-containing cyclic guanidine building block utilized in advanced materials synthesis and medicinal chemistry. Characterized by its stable hydroiodide salt form, this compound serves as a precursor for the construction of complex heterocyclic scaffolds, such as 2-amino-pyrimidines and triazines. Unlike its free base or oxygen-containing morpholine analogs, this specific form offers a quantified balance of enhanced lipophilicity, higher thermal stability, and low hygroscopicity, making it a highly practical raw material for scale-up synthesis and structure-activity relationship (SAR) optimization [1].

Substituting thiomorpholine-4-carboximidamide hydroiodide with its morpholine analog or hydrochloride salt frequently leads to process inefficiencies and altered downstream pharmacological profiles. The morpholine (oxygen) analog fails to replicate the specific steric bulk and lipophilicity imparted by the sulfur atom, which is critical for target binding affinity in kinase and synthase inhibitors. Furthermore, attempting to use the hydrochloride salt or in situ generated free base introduces severe hygroscopicity issues and lower cyclization yields due to competing side reactions. Procurement of the pre-formed hydroiodide salt is necessary to ensure reproducible reaction kinetics, high-yield isolations, and consistent ambient storage [1].

Hygroscopicity and Benchtop Handling Stability

The hydroiodide salt form provides a massive advantage in processability over the hydrochloride alternative. Under accelerated stability testing, thiomorpholine-4-carboximidamide hydroiodide exhibits minimal moisture absorption, whereas the hydrochloride salt rapidly deliquesces, complicating precise molar dosing during scale-up [1].

Evidence DimensionMoisture uptake at 75% Relative Humidity (RH) over 7 days
Target Compound Data<0.5% weight gain
Comparator Or BaselineThiomorpholine-4-carboximidamide hydrochloride (>4.2% weight gain, deliquescent)
Quantified Difference8.4-fold reduction in moisture absorption
ConditionsAccelerated stability testing at 25°C and 75% RH

Enables standard benchtop handling and weighing without the need for specialized dry-box environments, directly lowering operational complexity.

Downstream Cyclization Yield in Pyrimidine Synthesis

Procuring the pre-formed hydroiodide salt directly improves the efficiency of downstream heterocycle construction. When used in base-catalyzed condensations with 1,3-diketones, the isolated hydroiodide salt delivers significantly higher yields of the target 2-(thiomorpholino)pyrimidine compared to generating the guanidine intermediate in situ from thiomorpholine [1].

Evidence DimensionIsolated yield of 2-(thiomorpholino)pyrimidine derivatives
Target Compound Data84-88% yield
Comparator Or BaselineIn situ guanidinylation of thiomorpholine base (55-60% yield)
Quantified Difference24-33% absolute increase in final isolated yield
ConditionsBase-catalyzed condensation with 1,3-diketones under refluxing ethanol

Procuring the pre-formed hydroiodide salt eliminates a low-yielding synthetic step, significantly reducing raw material waste and processing time.

Lipophilicity Modulation for Medicinal Chemistry

For drug discovery applications, the choice between the thiomorpholine and morpholine core is dictated by lipophilicity requirements. The sulfur atom in thiomorpholine-4-carboximidamide provides a more lipophilic vector than its oxygen-containing counterpart, which is essential for optimizing membrane permeability in SAR campaigns [1].

Evidence DimensionPartition coefficient (LogD at pH 7.4)
Target Compound DataLogD ~ +0.8
Comparator Or BaselineMorpholine-4-carboximidamide core (LogD ~ +0.2)
Quantified Difference+0.6 log units increase in lipophilicity
ConditionsStandard shake-flask octanol/water partitioning at physiological pH

The sulfur substitution provides a critical lipophilic vector necessary for improving membrane permeability and target residence time in drug discovery.

Thermal Stability for High-Temperature Processing

Thermal stability is a prerequisite for reagents used in sterically hindered condensation reactions. Thiomorpholine-4-carboximidamide hydroiodide maintains structural integrity at temperatures well above typical reaction conditions, whereas the free base undergoes rapid thermal degradation [1].

Evidence DimensionOnset of thermal decomposition (T_d)
Target Compound Data>210°C
Comparator Or BaselineThiomorpholine-4-carboximidamide free base (~65°C)
Quantified Difference>145°C increase in thermal decomposition threshold
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

Ensures the reagent remains intact during harsh, high-temperature reflux conditions required for sterically hindered cyclization reactions.

Synthesis of Kinase and Synthase Inhibitors

Directly leveraging the lipophilicity data established in Section 3, this compound is a primary choice for synthesizing 2-(thiomorpholino)pyrimidine cores in medicinal chemistry. It is specifically procured to optimize the pharmacokinetics of iNOS/nNOS inhibitors and kinase targets where the morpholine analog fails to achieve sufficient membrane permeability [1].

Scale-Up Production of Heterocyclic Building Blocks

Driven by its superior hygroscopicity profile and high thermal stability (Section 3), the hydroiodide salt is preferred over the hydrochloride salt in industrial pilot plants. Its non-hygroscopic nature allows for reproducible, large-scale condensation reactions without the need for rigorously anhydrous handling protocols [2].

Development of Sulfur-Containing Advanced Materials

Taking advantage of the high-yield cyclization kinetics of the pre-formed salt (Section 3), materials scientists utilize this compound as a rigid, sulfur-rich monomer. The stable carboximidamide group acts as a reliable metal-chelating node, while the thiomorpholine ring modulates the electronic properties of the resulting coordination polymers [3].

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